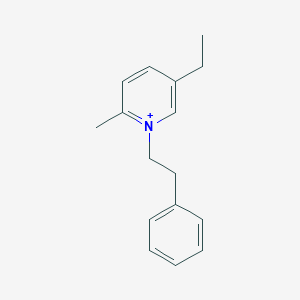

5-Ethyl-2-methyl-1-phenethylpyridinium

Description

Contextualization within Quaternary Ammonium (B1175870) Compounds

Quaternary ammonium compounds (QACs) are a broad class of organic compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups (R groups). wikipedia.org These compounds are permanently charged, irrespective of the pH of their solution. wikipedia.org Their structure often includes at least one hydrophobic hydrocarbon chain. nih.gov

Pyridinium (B92312) cations are a specific type of QAC where the quaternary nitrogen is part of a pyridine (B92270) ring. nih.gov This incorporation into an aromatic system influences the chemical and physical properties of the cation. Like other QACs, pyridinium salts are known for their stability and are unreactive toward many electrophiles, oxidants, and acids. wikipedia.org The counterion associated with the cation, typically a halide such as chloride or bromide, primarily affects the compound's solubility. nih.gov

The properties of QACs, including pyridinium cations, are influenced by the nature of the organic substituents attached to the nitrogen atom. This allows for the tuning of their characteristics for various applications, from antimicrobial agents to phase transfer catalysts. wikipedia.orgnih.gov

Rationale for Investigating 5-Ethyl-2-methyl-1-phenethylpyridinium within Contemporary Chemical Research

The specific rationale for the investigation of this compound is rooted in the broader interest in modifying the properties of pyridinium systems. The parent molecule, 5-ethyl-2-methylpyridine (B142974), is a significant industrial chemical. It is produced through the condensation of paraldehyde (B1678423) and ammonia (B1221849) and serves as a key precursor in the synthesis of nicotinic acid (Vitamin B3). wikipedia.org

By converting 5-ethyl-2-methylpyridine into a quaternary pyridinium salt through the addition of a phenethyl group to the nitrogen atom, researchers can explore several potential enhancements and applications. The introduction of the N-phenethyl group can modify the compound's biological activity, solubility, and its potential as an ionic liquid or a catalyst. The study of such derivatives contributes to the understanding of structure-activity relationships within the pyridinium class.

The precursor, 5-ethyl-2-methylpyridine, has the following known physical and chemical properties, which provide a baseline for understanding the characteristics of its derivative, this compound.

| Property | Value for 5-Ethyl-2-methylpyridine |

| Molecular Formula | C₈H₁₁N |

| Molar Mass | 121.18 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 178 °C |

| Melting Point | -70.3 °C |

| Density | 0.9208 g/cm³ |

| Solubility in Water | 1.2 g/100 mL |

Note: This data pertains to the precursor compound, 5-ethyl-2-methylpyridine. wikipedia.orgchemicalbook.com

Overview of Academic Inquiry Directions for N-Substituted Pyridinium Systems

Academic research into N-substituted pyridinium systems is multifaceted, exploring their utility in a variety of chemical contexts. A significant area of investigation is their application in synthetic chemistry. N-functionalized pyridinium salts have emerged as valuable precursors and surrogates in radical-mediated C-H functionalization of pyridines. researchgate.net This approach allows for highly regioselective reactions under mild conditions, which is particularly useful for the late-stage functionalization of complex bioactive molecules. researchgate.net

Furthermore, N-substituted pyridinium salts are being explored for their potential in developing new types of ionic liquids. The properties of these salts, such as their melting point, viscosity, and solubility, can be finely tuned by altering the substituent on the nitrogen atom.

Another direction of inquiry is in the field of materials science and photophysics. N-aryl or N-alkyl pyridinium-substituted fluorophores are being synthesized and studied for their photophysical properties, including excited-state intramolecular proton transfer (ESIPT). researchgate.net These investigations aim to develop new fluorescent dyes with applications in sensing and imaging. The synthesis of these compounds often involves a nucleophilic substitution reaction between a pyridine and an alkyl or aryl halide. researchgate.net

Structure

3D Structure

Properties

CAS No. |

109841-67-0 |

|---|---|

Molecular Formula |

C16H20N+ |

Molecular Weight |

226.34 g/mol |

IUPAC Name |

5-ethyl-2-methyl-1-(2-phenylethyl)pyridin-1-ium |

InChI |

InChI=1S/C16H20N/c1-3-15-10-9-14(2)17(13-15)12-11-16-7-5-4-6-8-16/h4-10,13H,3,11-12H2,1-2H3/q+1 |

InChI Key |

LCKSKQOXGWLLDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C[N+](=C(C=C1)C)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Ethyl 2 Methyl 1 Phenethylpyridinium

Historical Overview of Pyridinium (B92312) Cation Synthesis Methodologies

The synthesis of pyridinium cations is a cornerstone of heterocyclic chemistry, with a history stretching back to the 19th century. The most fundamental and historically significant method for their preparation is the N-alkylation of pyridine (B92270) and its derivatives. This transformation, known as the Menshutkin reaction, was first reported by Nikolai Menshutkin in 1890. His work demonstrated the reaction of a tertiary amine, such as pyridine, with an alkyl halide to form a quaternary ammonium (B1175870) salt. wikipedia.org This reaction provided a straightforward and versatile route to these charged organic molecules.

Historically, these reactions were typically conducted by heating the pyridine base with an alkylating agent, often in a solvent or sometimes neat. The choice of solvent, temperature, and the nature of the alkylating agent and its counter-ion were recognized early on as critical factors influencing the reaction rate and yield. Over the centuries, these foundational methods have been built upon, leading to a wide array of synthetic routes and applications for pyridinium salts in areas ranging from medicinal chemistry to materials science. rsc.org

Classical Synthetic Routes Applicable to 5-Ethyl-2-methyl-1-phenethylpyridinium Precursors

The classical synthesis of this compound follows a two-stage conceptual pathway: first, the synthesis of the precursor, 5-ethyl-2-methylpyridine (B142974), and second, its subsequent quaternization.

The precursor, 5-ethyl-2-methylpyridine, is an organic compound with the formula (C₂H₅)(CH₃)C₅H₃N. wikipedia.org It can be produced through the condensation of paraldehyde (B1678423) (a trimer of acetaldehyde) and ammonia (B1221849), a method that efficiently creates a structurally complex molecule from simple starting materials. wikipedia.orgorgsyn.org

The formation of pyridinium salts via N-alkylation is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent. wikipedia.org The reactivity of the pyridine derivative is influenced by the electronic effects of its substituents. Electron-donating groups on the pyridine ring increase the nucleophilicity of the nitrogen atom, thereby accelerating the rate of alkylation. Conversely, electron-withdrawing groups decrease the nitrogen's nucleophilicity and slow the reaction.

For the synthesis of this compound, the starting material is 5-ethyl-2-methylpyridine. The methyl and ethyl groups are weakly electron-donating, slightly enhancing the nucleophilic character of the pyridine nitrogen compared to the unsubstituted pyridine ring.

The direct synthesis of this compound from its precursor involves a quaternization reaction with a phenethyl halide. This reaction is a specific application of the aforementioned Menshutkin reaction.

Reaction Scheme: The reaction proceeds by mixing 5-ethyl-2-methylpyridine with a suitable phenethyl halide, such as phenethyl iodide, often with heating in a polar solvent.

(C₂H₅)(CH₃)C₅H₃N + C₆H₅CH₂CH₂-I → [ (C₂H₅)(CH₃)C₅H₃N⁺-CH₂CH₂C₆H₅ ] I⁻

5-ethyl-2-methylpyridine + Phenethyl iodide → this compound iodide

Mechanistic Considerations: The quaternization of pyridines with alkyl halides is a classic example of an Sₙ2 (bimolecular nucleophilic substitution) reaction. wikipedia.org The key mechanistic steps are:

Nucleophilic Attack: The nitrogen atom of the 5-ethyl-2-methylpyridine ring attacks the electrophilic methylene (B1212753) carbon (the one bonded to the halogen) of the phenethyl halide.

Transition State: A transition state is formed where a new N-C bond is partially formed, and the C-X (where X is a halogen) bond is partially broken.

Product Formation: The C-X bond breaks completely, with the halogen leaving as a halide anion (e.g., I⁻), and the new N-C bond is fully formed, resulting in the pyridinium cation.

The rate of this Sₙ2 reaction is dependent on several factors:

Nature of the Halide: The reactivity of the phenethyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive due to the lower bond dissociation energy of the C-I bond and the fact that iodide is an excellent leaving group. wikipedia.org

Solvent: Polar aprotic solvents are often used to dissolve the reactants and facilitate the formation of the charged product. Solvents like acetonitrile (B52724) or ethanol (B145695) can be employed. nih.gov

Steric Hindrance: The methyl group at the 2-position of the pyridine ring can introduce some steric hindrance, potentially slowing the reaction compared to an unsubstituted pyridine. However, this effect is generally not prohibitive for N-alkylation. mdpi.com

| Factor | Influence on Quaternization Rate | Rationale |

| Leaving Group | I > Br > Cl | Weaker C-X bond and better stability of the leaving group (X⁻). wikipedia.org |

| Solvent Polarity | Increased rate in polar solvents | Stabilization of the charged transition state and final ionic product. nih.gov |

| Substituents on Pyridine | Electron-donating groups increase rate | Enhanced nucleophilicity of the nitrogen atom. |

| Steric Hindrance | Bulky groups near nitrogen decrease rate | Physical obstruction of the nucleophilic attack site. mdpi.com |

Modern Synthetic Approaches for N-Substituted Pyridinium Compounds

While the classical Menshutkin reaction remains a robust and widely used method, modern synthetic chemistry has focused on improving reaction efficiency, reducing environmental impact, and simplifying procedures. These advancements are applicable to the synthesis of N-substituted pyridinium compounds like this compound.

Modern organic synthesis has seen the development of catalytic methods for the formation of the pyridine ring itself. For instance, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, can be performed in a single, microwave-assisted step to rapidly generate polysubstituted pyridines. organic-chemistry.org While these methods apply to the synthesis of the precursor, 5-ethyl-2-methylpyridine, the final quaternization step to form the target pyridinium salt is typically a non-catalytic, stoichiometric reaction. However, research into transition-metal-free direct N-alkylation of amines using alcohols (a "borrowing hydrogen" methodology) points towards potential future catalytic routes for quaternization, though this is not yet standard for pyridinium synthesis. rsc.org

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles can be effectively applied to the synthesis of this compound, primarily in the quaternization step. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for dramatically reducing reaction times and often increasing yields. nih.gov In the context of the Menshutkin reaction, microwave heating can accelerate the N-alkylation of pyridines. mdpi.com The reaction between 5-ethyl-2-methylpyridine and phenethyl iodide could be performed in a microwave reactor, likely completing in minutes rather than the hours required for conventional heating. organic-chemistry.orgmdpi.com This rapid, efficient heating minimizes the potential for side reactions and reduces energy consumption. rasayanjournal.co.in

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound irradiation is another green technique that can promote chemical reactions. The acoustic cavitation generated by ultrasound creates localized high-temperature and high-pressure zones, which can enhance reaction rates. nih.govnih.gov The synthesis of pyridinium salts has been shown to be more efficient under ultrasonic conditions, offering higher yields in shorter times compared to conventional methods. nih.govmdpi.com

Solvent-Free and Mechanochemical Methods: To further align with green chemistry goals, quaternization reactions can sometimes be performed under solvent-free conditions. Mechanochemistry, which involves inducing reactions by grinding solid reactants together (sometimes with a minimal amount of liquid, known as liquid-assisted grinding), offers a promising solvent-free alternative. srce.hr This method has been successfully applied to the synthesis of quaternary pyridinium salts and could potentially be adapted for the synthesis of this compound. srce.hr

| Method | Typical Reaction Time | Key Advantages |

| Conventional Heating | Hours nih.gov | Well-established, simple setup |

| Microwave-Assisted | Minutes organic-chemistry.orgmdpi.com | Rapid heating, reduced side reactions, higher yields |

| Ultrasound-Assisted | Shorter than conventional | Improved yields and reaction rates, energy efficient nih.gov |

| Mechanochemistry | Minutes to Hours | Solvent-free, environmentally friendly, simple workup srce.hr |

Derivatization Strategies of the this compound Framework

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These derivatization strategies are crucial for fine-tuning the compound's properties and for conducting structure-reactivity correlation studies. The primary avenues for derivatization include functional group transformations on the pyridinium ring, modifications of the N-phenethyl substituent, and the regioselective synthesis of structurally related analogues.

Functional Group Transformations on the Pyridinium Ring

The ethyl and methyl substituents on the pyridinium ring are primary targets for functional group transformations. The reactivity of these alkyl groups can be influenced by the electron-withdrawing nature of the positively charged pyridinium core.

One common transformation is the oxidation of the alkyl side chains. The methyl group at the 2-position and the ethyl group at the 5-position can be oxidized to various degrees, yielding aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions. For instance, the vapor phase oxidation of the precursor, 5-ethyl-2-methylpyridine, using a modified vanadium oxide catalyst can lead to the formation of 2-methyl-5-acetylpyridine and other oxidation products. ect-journal.kzresearchgate.netresearchgate.net While direct oxidation of the pyridinium salt presents a different set of challenges due to the compound's charge and solubility, similar principles of benzylic-like oxidation can be applied. The methyl group is generally more susceptible to oxidation than the ethyl group. nih.gov

Below is a table summarizing potential oxidation products of the alkyl groups on the pyridinium ring:

| Starting Material | Oxidizing Agent | Potential Product(s) |

| This compound | Mild Oxidant (e.g., SeO₂) | 5-Ethyl-2-formyl-1-phenethylpyridinium |

| This compound | Strong Oxidant (e.g., KMnO₄) | 5-Ethyl-1-phenethylpyridinium-2-carboxylic acid |

| This compound | Selective Oxidant for Ethyl Group | 5-Acetyl-2-methyl-1-phenethylpyridinium |

Another potential transformation is the halogenation of the alkyl groups, typically at the alpha-position, through radical mechanisms. This would introduce a reactive handle for further nucleophilic substitution reactions.

Modifications of the N-Phenethyl Substituent for Structure-Reactivity Correlation Studies

The N-phenethyl group provides an aromatic ring that is amenable to electrophilic aromatic substitution reactions. These modifications are valuable for investigating how electronic effects transmitted through the N-substituent influence the reactivity of the pyridinium core.

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be performed on the phenyl ring. The conditions for these reactions would need to be carefully controlled to avoid undesired reactions with the pyridinium ring.

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The position of nitration (ortho, meta, or para) will be directed by the phenethyl group, which is generally ortho- and para-directing.

Halogenation: Halogenation, for instance with bromine in the presence of a Lewis acid, can introduce a halogen atom onto the phenyl ring. The regioselectivity would again be dictated by the activating nature of the alkyl substituent. Mild regioselective halogenation of activated pyridines has been achieved using N-bromosuccinimide. researchgate.net

The following table outlines possible electrophilic aromatic substitution reactions on the N-phenethyl substituent:

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenethyl)-5-ethyl-2-methylpyridinium |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenethyl)-5-ethyl-2-methylpyridinium |

| Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetylphenethyl)-5-ethyl-2-methylpyridinium |

These modifications allow for a systematic study of how electron-donating and electron-withdrawing groups on the N-phenethyl substituent affect the properties and reactivity of the this compound cation.

Regioselective Synthesis of Structurally Related Analogues

One approach involves the synthesis of specifically substituted pyridine precursors. For example, instead of starting with 5-ethyl-2-methylpyridine, one could synthesize 3-ethyl-2-methylpyridine (B77756) or 4-ethyl-2-methylpyridine (B1329328) and then perform the N-phenethylation. The synthesis of such substituted pyridines can be accomplished through various methods, including ring synthesis from acyclic precursors or the functionalization of pre-existing pyridine rings. nih.govrsc.orgresearchgate.netorganic-chemistry.orgchemrxiv.org

For instance, the Chichibabin reaction or modifications thereof can be used to synthesize substituted pyridines from aldehydes and ammonia. The specific regiochemistry of the product depends on the nature of the starting materials. wikipedia.org More modern methods, such as transition-metal-catalyzed cross-coupling reactions on halopyridines, offer a high degree of control over the regiochemistry of alkyl group installation.

A hypothetical synthetic scheme for a structural isomer is presented below:

| Target Analogue | Proposed Precursor | Synthetic Step |

| 3-Ethyl-2-methyl-1-phenethylpyridinium | 3-Ethyl-2-methylpyridine | N-alkylation with 2-phenylethyl halide |

| 4-Ethyl-2-methyl-1-phenethylpyridinium | 4-Ethyl-2-methylpyridine | N-alkylation with 2-phenylethyl halide |

By synthesizing and studying these and other isomers, a comprehensive understanding of the structure-property relationships within this class of pyridinium compounds can be achieved.

Chemical Reactivity and Reaction Mechanisms of 5 Ethyl 2 Methyl 1 Phenethylpyridinium

Ring-Opening and Ring-Closure Reactions Involving the Pyridinium (B92312) Moiety

The pyridinium ring is not inert and can participate in reactions that lead to the cleavage or formation of the heterocyclic core.

Ring-Opening Reactions : A classic example of a pyridinium ring-opening reaction is the Zincke reaction. acs.org When a pyridinium salt, particularly one activated with an electron-withdrawing group on the nitrogen (like a 2,4-dinitrophenyl group), is treated with a primary or secondary amine, the ring can open to form a glutaconaldehyde (B1235477) derivative, known as a Zincke aldehyde. acs.orgresearchgate.net While 5-Ethyl-2-methyl-1-phenethylpyridinium lacks the typical Zincke activation on the nitrogen, related anionic ring-opening reactions can occur under strongly basic conditions, where a nucleophile attacks the ring (e.g., at C2), leading to cleavage of the C2-N bond. rsc.orgresearchgate.net

Ring-Closure Reactions : Pyridinium salts can also be synthesized through ring-closure reactions. For instance, intramolecular nucleophilic aromatic substitution can lead to the formation of fused pyridinium systems. acs.org Furthermore, pyridinium moieties can be involved as intermediates in cyclization cascades. mdpi.com While this section focuses on the reactivity of the pre-formed this compound, it is important to note that its synthesis would have involved a ring-forming or, more commonly, an N-alkylation step on a pre-existing 5-ethyl-2-methylpyridine (B142974) ring. organic-chemistry.org More complex transformations can involve skeletal rearrangements of the pyridine (B92270) ring, sometimes promoted by photochemical methods, to form other heterocyclic structures like pyrrolidines, although these often require specific pre-activation of the ring. nih.govresearchgate.net

Redox Chemistry of Pyridinium Systems

The ability of the pyridinium cation to participate in electron transfer processes is a cornerstone of its chemistry and is vital in biological systems, such as in the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor. sci-hub.se

The electron-deficient pyridinium ring is a good electron acceptor. nih.gov It can undergo a one-electron reduction to form a neutral pyridinyl radical. quora.comsci-hub.se This process can be initiated by chemical reductants, electrochemically, or through photoredox catalysis. sci-hub.sersc.org The reduction potential is influenced by the substituents on both the nitrogen atom and the pyridine ring. rsc.org The phenethyl group on the nitrogen of this compound, along with the alkyl groups on the ring, will modulate its specific reduction potential. This electron-accepting ability has led to the use of pyridinium-based compounds in various applications, including as redox indicators and in the development of organic redox flow batteries. acs.orgnih.gov The electron transfer process is often reversible, allowing the pyridinium system to act as an electron shuttle. sci-hub.senih.gov

| Process | Reactant | Product | Key Features |

|---|---|---|---|

| One-Electron Reduction | Pyridinium Cation (R-Py⁺) | Pyridinyl Radical (R-Py•) | Reversible process; central to redox catalysis and biological electron transport. sci-hub.senih.gov |

| One-Electron Oxidation | Pyridinyl Radical (R-Py•) | Pyridinium Cation (R-Py⁺) | Completes the redox cycle. |

The single-electron reduction of a pyridinium cation, such as this compound, generates a highly reactive pyridinyl radical intermediate. sci-hub.seacs.org This neutral radical has been largely underutilized in synthetic chemistry until the recent advent of photoredox and electrochemical methods. nih.gov

The reactivity of these radicals is diverse. They can undergo:

Dimerization : Two pyridinyl radicals can couple to form a dimer.

Radical Coupling : They can couple with other radical species. acs.orgnih.gov For example, recent methodologies have shown that pyridinyl radicals can effectively couple with allylic radicals, enabling novel C-C bond formations with high regioselectivity, often favoring the C4 position of the pyridine ring. acs.orgiciq.orgresearchgate.net

Hydrogen Atom Abstraction : They can abstract a hydrogen atom from a suitable donor to form a dihydropyridine.

The specific reactivity of the radical derived from this compound would be influenced by the substitution pattern. The radical would be delocalized across the ring system, and its coupling reactions would be subject to both electronic and steric influences from the methyl and ethyl groups. acs.org This area of chemistry represents a modern approach to pyridine functionalization that diverges from classical ionic pathways. nih.govnih.gov

Photochemical Reactivity and Energy Transfer Processes

No studies detailing the photochemical reactivity of this compound were identified. Research into the excited state properties, quantum yields of photochemical reactions, or potential for this compound to act as a photosensitizer or quencher in energy transfer processes has not been published in the reviewed scientific literature.

Acid-Base Properties and Prototropic Equilibria in Various Media

There is no available data on the acid-base properties of this compound. As a quaternary ammonium (B1175870) salt, it is a permanently charged species and does not exhibit traditional prototropic equilibria in the same manner as its precursor base. The pKa value, which would quantify the acidity of any C-H protons, has not been determined or reported in the literature. Therefore, a quantitative discussion of its acid-base behavior in various media is not possible.

Further experimental investigation is required to elucidate the chemical properties of this compound.

Advanced Spectroscopic Characterization for Structural Elucidation of 5 Ethyl 2 Methyl 1 Phenethylpyridinium

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule. For 5-Ethyl-2-methyl-1-phenethylpyridinium, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for the protons in this compound are predicted based on the analysis of similar substituted pyridinium (B92312) and phenethyl compounds. The positive charge on the nitrogen atom in the pyridinium ring significantly deshields the adjacent protons, causing them to resonate at a lower field (higher ppm values).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.8 - 8.0 | d | ~8.0 |

| H-4 | ~7.6 - 7.8 | t | ~8.0 |

| H-6 | ~8.2 - 8.4 | d | ~8.0 |

| Py-CH₃ | ~2.5 - 2.7 | s | - |

| Py-CH₂CH₃ | ~2.8 - 3.0 | q | ~7.5 |

| Py-CH₂CH₃ | ~1.2 - 1.4 | t | ~7.5 |

| N-CH₂ | ~4.8 - 5.0 | t | ~7.0 |

| N-CH₂CH₂ | ~3.2 - 3.4 | t | ~7.0 |

| Ph-H (ortho) | ~7.2 - 7.4 | m | - |

| Ph-H (meta) | ~7.2 - 7.4 | m | - |

Note: The phenyl protons are expected to show complex multiplets due to overlapping signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbons of the pyridinium ring, particularly those adjacent to the nitrogen atom, are expected to be significantly deshielded.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~155 - 158 |

| C-3 | ~130 - 133 |

| C-4 | ~140 - 143 |

| C-5 | ~135 - 138 |

| C-6 | ~145 - 148 |

| Py-CH₃ | ~20 - 23 |

| Py-CH₂CH₃ | ~25 - 28 |

| Py-CH₂CH₃ | ~13 - 16 |

| N-CH₂ | ~60 - 63 |

| N-CH₂CH₂ | ~35 - 38 |

| Ph-C (ipso) | ~136 - 139 |

| Ph-C (ortho) | ~128 - 131 |

| Ph-C (meta) | ~129 - 132 |

To establish the precise connectivity of atoms, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For instance, cross-peaks would be observed between the methylene (B1212753) and methyl protons of the ethyl group on the pyridine (B92270) ring, and between the two methylene groups of the phenethyl substituent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the N-CH₂ protons and the carbons of the pyridinium ring (C-2 and C-6), as well as the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For example, NOE correlations might be observed between the N-CH₂ protons and the H-6 proton of the pyridinium ring, as well as the ortho-protons of the phenyl group.

The phenethyl group attached to the pyridinium nitrogen is not sterically locked and can undergo rotation around the C-N and C-C single bonds. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, could provide information about the energy barriers associated with these rotational processes. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. However, for a flexible chain like the phenethyl group, it is more likely that rapid conformational averaging occurs at room temperature, leading to time-averaged signals. There are no specific ligand exchange processes expected for this stable quaternary ammonium (B1175870) salt.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the this compound cation. This allows for the calculation of the elemental formula with high accuracy, confirming the presence of the expected number of carbon, hydrogen, and nitrogen atoms.

Predicted HRMS Data

| Ion | Calculated Exact Mass (m/z) |

|---|

The experimentally determined exact mass should be within a few parts per million (ppm) of the calculated value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion at m/z 226.1596) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure.

Predicted MS/MS Fragmentation Pathways The fragmentation of the this compound cation is expected to proceed through several characteristic pathways:

Benzylic Cleavage: The most common fragmentation pathway for N-phenethyl substituted compounds is the cleavage of the bond between the two methylene groups of the phenethyl substituent. This would result in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Loss of the Phenethyl Group: Cleavage of the N-CH₂ bond would lead to the formation of the 5-ethyl-2-methylpyridine (B142974) radical cation at m/z 121.

Loss of Ethylene (B1197577): A rearrangement reaction could lead to the loss of a neutral ethylene molecule (C₂H₄) from the phenethyl group, resulting in an ion at m/z 198.

Predicted Major Fragment Ions in MS/MS Spectrum

| m/z | Proposed Fragment Structure |

|---|---|

| 226 | [C₁₆H₂₀N]⁺ (Parent Ion) |

| 121 | [5-Ethyl-2-methylpyridine]⁺• |

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. For this compound, these methods are instrumental in confirming the presence of the pyridinium ring, the ethyl and methyl substituents, and the N-phenethyl group.

The FT-IR and Raman spectra of pyridinium salts are characterized by distinct vibrational modes. The aromatic C-H stretching vibrations of the pyridinium and phenyl rings are expected to appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl, methyl, and phenethyl groups will be observed at slightly lower wavenumbers, typically in the 2850-2980 cm⁻¹ range.

Ring stretching vibrations (ν(C=C) and ν(C=N)) of the pyridinium ring are anticipated to produce strong bands in the 1480-1650 cm⁻¹ region. researchgate.netsci-hub.se The presence of substituents on the ring influences the exact position and intensity of these bands. The in-plane and out-of-plane C-H bending vibrations provide further structural information.

The Raman spectrum is particularly useful for observing the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum. The ring breathing vibrations of the pyridinium and phenyl rings are expected to be prominent in the Raman spectrum.

Table 1: Predicted FT-IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong | Strong |

| Pyridinium Ring Stretch (C=N, C=C) | 1650 - 1480 | Strong | Medium |

| Phenyl Ring Stretch (C=C) | 1600 - 1450 | Medium | Strong |

| CH₂ and CH₃ Bending | 1470 - 1370 | Medium | Medium |

| C-N Stretch | 1350 - 1250 | Medium | Weak |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

Note: This is a predictive table based on characteristic vibrational frequencies of related structural motifs.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy, specifically UV-Vis absorption and fluorescence emission, offers insights into the electronic transitions within the molecule, which are dictated by its electronic structure. The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions of the pyridinium and phenyl chromophores.

Pyridinium salts typically exhibit strong absorption bands in the ultraviolet region. researchgate.net The presence of the phenethyl group, containing a phenyl ring, will contribute to the absorption profile. The electronic transitions of the pyridinium ring are influenced by the substituents. The π→π* transitions in aromatic systems are generally characterized by high molar absorptivities. libretexts.org

Fluorescence spectroscopy can provide information about the excited state of the molecule. While not all aromatic compounds are highly fluorescent, the presence of the extended π-system in this compound may result in detectable emission upon excitation at an appropriate wavelength. The emission spectrum, if observed, would be Stokes-shifted to a longer wavelength compared to the absorption spectrum.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Predicted λmax (nm) | Chromophore | Expected Molar Absorptivity (ε) |

| π→π | ~200 - 220 | Phenyl | High |

| π→π | ~260 - 280 | Pyridinium | High |

Note: This is a predictive table based on the electronic spectroscopy of similar aromatic and pyridinium compounds. researchgate.netlibretexts.org

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, including precise bond lengths, bond angles, and details of the crystal packing. While a crystal structure for this compound is not publicly available, an analysis of a closely related compound, 1-(2-Carboxyethyl)-5-ethyl-2-methylpyridinium chloride, offers valuable insights into the expected solid-state conformation and intermolecular interactions. nih.govresearchgate.net

In the crystal structure of this related pyridinium salt, the pyridinium ring is essentially planar. The substituents on the ring will adopt conformations that minimize steric hindrance. The bond lengths and angles within the pyridinium ring are consistent with its aromatic character. nih.gov

The crystal packing in pyridinium salts is governed by a combination of electrostatic interactions between the pyridinium cation and the counter-ion, as well as van der Waals forces and, where applicable, hydrogen bonding. In the case of this compound, the packing would be influenced by π-π stacking interactions between the aromatic rings and electrostatic interactions with its counter-ion. The phenethyl group would likely adopt a staggered conformation.

Table 3: Crystallographic Data for the Analogous Compound 1-(2-Carboxyethyl)-5-ethyl-2-methylpyridinium chloride nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5013 (4) |

| b (Å) | 9.0509 (5) |

| c (Å) | 9.3452 (5) |

| α (°) | 75.253 (2) |

| β (°) | 80.985 (2) |

| γ (°) | 72.047 (2) |

| Volume (ų) | 581.59 (5) |

| Z | 2 |

This data provides a model for the likely crystal system and unit cell parameters that could be expected for a single crystal of this compound.

Computational and Theoretical Chemistry Studies on 5 Ethyl 2 Methyl 1 Phenethylpyridinium

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) Studies of Ground State Properties and Molecular Orbitals

Currently, there is a notable absence of publicly available scientific literature detailing Density Functional Theory (DFT) studies specifically focused on the compound 5-Ethyl-2-methyl-1-phenethylpyridinium. While DFT is a prevalent method for investigating the electronic structure and ground state properties of organic molecules, research on this particular pyridinium (B92312) salt has not been published in accessible journals or databases.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Similarly, there is no specific research available that employs high-accuracy ab initio methods for the electronic structure calculation of this compound. Ab initio techniques, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are known for providing more precise results than DFT for certain electronic properties, albeit at a higher computational expense.

Should such studies be undertaken, they would offer a more refined picture of the electron correlation effects within the molecule. This would be particularly valuable for accurately determining properties like ionization potential and electron affinity, which are crucial for understanding the molecule's reactivity and its behavior in electron transfer processes.

Molecular Orbital Analysis and Charge Distribution Studies

A detailed molecular orbital analysis and charge distribution study for this compound is not present in the current body of scientific literature. This type of analysis is fundamental for understanding a molecule's reactivity and intermolecular interactions.

A hypothetical molecular orbital analysis would involve the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor. For a pyridinium salt like this compound, the positive charge on the pyridinium ring would significantly lower the energy of the LUMO, making it a potential electron acceptor.

Charge distribution studies, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. This would highlight the electrophilic and nucleophilic sites within the molecule. In this specific compound, a significant positive charge would be localized on the nitrogen atom and the aromatic pyridinium ring, influencing its interactions with other molecules.

Interactive Data Table: Hypothetical DFT Calculation Parameters

| Parameter | Typical Value/Method |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvation Model | PCM (Polarizable Continuum Model) |

| Solvent | Water |

| Calculation Type | Geometry Optimization & Frequency |

Reaction Pathway Modeling and Transition State Analysis

Potential Energy Surface Exploration for Mechanistic Insights

There are no published studies on the exploration of the potential energy surface (PES) for reactions involving this compound. PES exploration is a powerful computational tool used to map out the energy landscape of a chemical reaction, identifying reactants, products, intermediates, and transition states.

For a molecule like this compound, PES exploration could provide mechanistic insights into its synthesis or degradation pathways. For instance, modeling the N-alkylation of 5-ethyl-2-methylpyridine (B142974) with a phenethyl halide could elucidate the transition state structure and the reaction mechanism (e.g., SN2).

Prediction of Kinetic and Thermodynamic Parameters of Proposed Reactions

In the absence of reaction pathway modeling, there has been no prediction of kinetic and thermodynamic parameters for reactions involving this compound. Such predictions are a direct outcome of transition state analysis and frequency calculations.

By identifying the transition state and calculating its vibrational frequencies, it is possible to determine the activation energy (ΔG‡) of a reaction, which is directly related to the reaction rate constant via the Eyring equation. Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) can also be calculated from the energies of the reactants and products. This information is critical for understanding the feasibility and spontaneity of a proposed reaction.

Interactive Data Table: Hypothetical Reaction Parameters

| Parameter | Symbol | Hypothetical Information |

| Activation Energy | ΔG‡ | Would be calculated from the energy difference between the transition state and reactants. |

| Enthalpy of Reaction | ΔH | Would be calculated from the difference in the heats of formation of products and reactants. |

| Gibbs Free Energy of Reaction | ΔG | Would determine the spontaneity of the reaction at a given temperature. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional arrangements of a molecule and its dynamic behavior over time. For a flexible molecule like this compound, which possesses several rotatable bonds, these methods are crucial for understanding its preferred shapes and how it interacts with its environment.

The key rotatable bonds in this compound that would be the focus of conformational analysis include the bond connecting the phenethyl group to the pyridinium nitrogen, the ethyl-pyridinium bond, and the bonds within the ethyl and phenethyl side chains.

The conformational preferences of this compound are expected to differ between the gas phase and in solution due to the influence of intermolecular forces.

In the gas phase , the molecule's conformation is determined solely by intramolecular interactions. The lowest energy conformer would be the one that minimizes steric hindrance and optimizes any potential weak intramolecular interactions, such as hydrogen bonds or van der Waals forces. It is likely that the phenethyl and ethyl groups would orient themselves to be as far apart as possible to reduce steric strain.

In solution , the scenario is more complex. The solvent molecules interact with the pyridinium salt, influencing its conformational equilibrium. The choice of solvent would play a significant role. In polar solvents, conformations that expose the charged pyridinium ring to the solvent for better solvation would be favored. In nonpolar solvents, the molecule might adopt a more folded conformation to minimize the exposure of its charged part to the low-dielectric medium.

Illustrative Table of Expected Conformational Data:

| Dihedral Angle (°) | Gas Phase (Relative Energy, kcal/mol) | Solution (Water, Relative Energy, kcal/mol) |

| N-C-C-C (phenethyl) | 180 (0.0) | 175 (0.0) |

| C-C-N-C (pyridinium) | 90 (0.5) | 85 (0.2) |

| C-C-C-H (ethyl) | 60 (0.2) | 65 (0.1) |

| Note: This table is illustrative and does not represent actual experimental or calculated data for this compound. |

Molecular dynamics simulations can provide a detailed picture of the interactions between this compound and solvent molecules. These simulations would track the positions and movements of all atoms in the system over time, allowing for the analysis of various intermolecular forces.

Key interactions that would be investigated include:

Ion-Dipole Interactions: The positively charged pyridinium ring will strongly interact with polar solvent molecules like water or methanol.

Hydrogen Bonding: While the pyridinium cation itself does not have strong hydrogen bond donors, it can act as an acceptor, and the presence of certain counter-ions or protic solvents would lead to hydrogen bonding.

π-π Stacking: The aromatic rings of the pyridinium and phenethyl groups can engage in π-π stacking interactions with other aromatic molecules or even with each other in certain conformations.

Cation-π Interactions: The pyridinium ring can interact favorably with the electron-rich face of the phenyl group of another molecule. nih.gov

Solvent effects are critical in determining the conformational landscape. A systematic computational study would likely involve simulations in a range of solvents with varying polarities to build a comprehensive understanding of how the environment dictates the molecule's structure and dynamics. mdpi.com

Spectroscopic Property Prediction from Theoretical Models and Their Validation

Theoretical models, particularly those based on density functional theory (DFT), are widely used to predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

For this compound, the most relevant spectroscopic techniques for which theoretical predictions would be highly beneficial are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy:

Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. nih.gov These predictions are based on the calculated electron density around each nucleus in a given molecular geometry. By averaging the predicted shifts over the ensemble of conformations obtained from molecular dynamics simulations, a more accurate prediction that accounts for the molecule's flexibility can be achieved. Comparing these predicted spectra with experimental data would be a crucial step in confirming the molecule's structure.

Illustrative Table of Predicted vs. Experimental ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Pyridinium-H (ortho to N) | 8.8 - 9.2 | Data not available |

| Pyridinium-H (meta to N) | 7.9 - 8.3 | Data not available |

| Phenethyl-CH₂ (alpha to N) | 4.5 - 4.9 | Data not available |

| Ethyl-CH₂ | 2.8 - 3.2 | Data not available |

| Note: This table is illustrative and does not represent actual experimental or calculated data for this compound. |

IR Spectroscopy:

Theoretical calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. Each vibrational mode involves specific atomic motions, and the calculated frequencies can be assigned to these motions (e.g., C-H stretch, C=N stretch, aromatic ring breathing). This information is highly useful for identifying the presence of specific functional groups and for gaining insight into the molecule's bonding and structure.

Validation of these theoretical predictions would require experimental spectroscopic data. A close agreement between the predicted and experimental spectra would provide strong evidence for the accuracy of the computational model and the determined molecular structure.

Mechanistic Investigations of Chemical Processes Involving 5 Ethyl 2 Methyl 1 Phenethylpyridinium

Kinetic Studies of Reactivity and Reaction Rate Determination

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For a compound like 5-Ethyl-2-methyl-1-phenethylpyridinium, such studies would involve monitoring the concentration of reactants and products over time to determine the reaction's speed and the factors influencing it.

The rate of a reaction involving this compound would be described by a rate law, which expresses the relationship between the rate of the reaction and the concentration of the reactants. The general form of the rate law is:

Rate = k[this compound]^m[Reactant B]^n

Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders are determined experimentally and indicate how the concentration of each reactant affects the reaction rate. For instance, a kinetic model has been developed for the synthesis of the related compound 2-methyl-5-ethyl pyridine (B92270), demonstrating the complexity of the reactions and the importance of understanding the influence of reactant concentrations. rsc.orgresearchgate.net

A hypothetical set of experimental data for a reaction involving this compound could be presented as follows to illustrate the determination of reaction orders and the rate constant.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |

The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate constant (k) to the activation energy (Ea), the pre-exponential factor (A), the gas constant (R), and the absolute temperature (T). The activation energy represents the minimum energy required for a reaction to occur, while the pre-exponential factor is related to the frequency of collisions between reactant molecules. By measuring the rate constant at different temperatures, the activation energy and pre-exponential factor can be determined from the slope and intercept of a plot of ln(k) versus 1/T.

Table 2: Hypothetical Temperature Dependence of the Rate Constant

| Temperature (K) | Rate Constant, k (M⁻²s⁻¹) | 1/T (K⁻¹) | ln(k) |

|---|---|---|---|

| 298 | 1.50 | 0.00336 | 0.405 |

| 308 | 3.25 | 0.00325 | 1.179 |

| 318 | 6.80 | 0.00314 | 1.917 |

| 328 | 13.5 | 0.00305 | 2.603 |

Isotope Effect Studies for Reaction Mechanism Elucidation

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. wikipedia.org This is achieved by replacing an atom in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. For example, in elimination reactions of phenylethyl systems, deuterium (B1214612) isotope effects have been used to probe the extent of C-H bond breaking in the transition state. researchgate.net

For this compound, a primary KIE would be expected if the C-H bond on the ethyl or phenethyl group is broken in the rate-determining step of a reaction, such as an elimination reaction. The magnitude of the KIE (kH/kD) can provide insight into the symmetry of the transition state.

Intermediate Detection and Characterization Techniques

Identifying and characterizing reactive intermediates is crucial for a complete understanding of a reaction mechanism. Various techniques can be employed for this purpose.

Techniques like UV-Vis, NMR, and IR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products over time. For very fast reactions, transient species can be detected using techniques like flash photolysis coupled with spectroscopy. uni-konstanz.de For instance, in the synthesis of 2-methyl-5-ethyl pyridine, operando Raman spectroscopy was used to develop a kinetic model by monitoring the concentrations of reactants and products in real-time. rsc.org

Trapping experiments involve adding a compound (a "trap") to the reaction mixture that is known to react with a suspected intermediate. If the expected product of the trapping reaction is formed, it provides evidence for the existence of that intermediate. For example, if a carbocation intermediate were proposed in a reaction of this compound, a nucleophilic trap could be introduced to capture it.

Stereochemical Course of Reactions and Chirality Transfer Studies

The investigation into the stereochemical outcomes of chemical processes involving this compound is a nuanced area of study, primarily focused on understanding how the existing stereochemistry of reactants influences the formation of new stereocenters and the efficiency of chirality transfer from a chiral reactant or catalyst to the product. While specific, direct studies on the stereochemical course of reactions for this compound are not extensively documented in publicly available literature, the principles of stereochemistry in analogous pyridinium (B92312) systems provide a robust framework for discussion.

Reactions involving pyridinium salts can proceed through various mechanisms, including nucleophilic additions to the pyridinium ring, reductions, and reactions at the substituents. The stereochemical course of these reactions is of significant interest, particularly when a chiral center is present in the molecule, such as on the N-phenethyl substituent.

Diastereoselectivity in Reactions of Chiral this compound Derivatives

If the phenethyl group of this compound were to contain a chiral center, for instance, at the benzylic position, the pyridinium salt would exist as a pair of enantiomers. In reactions that generate a new stereocenter, the existing chirality can influence the stereochemical outcome, leading to the formation of diastereomers in unequal amounts. This phenomenon, known as diastereoselectivity, is a cornerstone of asymmetric synthesis.

For example, in the catalytic hydrogenation of the pyridinium ring to form the corresponding piperidine (B6355638), the approach of the hydrogen to the prochiral faces of the pyridinium ring could be influenced by the stereochemistry of the N-phenethyl group. This would result in the preferential formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the proximity of the chiral center to the reacting ring and the specific reaction conditions, including the catalyst and solvent used.

Hypothetical Diastereoselective Reduction Data

The following interactive table illustrates hypothetical results from a study on the diastereoselective reduction of a chiral 5-Ethyl-2-methyl-1-(1-phenylethyl)pyridinium salt, showcasing the influence of different catalysts on the diastereomeric ratio of the resulting piperidine product.

| Catalyst | Diastereomeric Ratio (cis:trans) | Diastereomeric Excess (d.e.) |

| Pd/C | 60:40 | 20% |

| PtO₂ | 75:25 | 50% |

| Rh/C | 85:15 | 70% |

| Ru/C | 55:45 | 10% |

Chirality Transfer Studies

Chirality transfer refers to the transmission of stereochemical information from a chiral reactant, reagent, or catalyst to the product. In the context of this compound, if the phenethyl group is chiral, any reaction that creates a new stereocenter could potentially exhibit chirality transfer.

The efficiency of chirality transfer is often quantified by the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the product. High fidelity in chirality transfer is a key goal in asymmetric synthesis.

Consider a hypothetical reaction where a nucleophile adds to the 4-position of the pyridinium ring of a chiral 5-Ethyl-2-methyl-1-(1-phenylethyl)pyridinium salt. The chiral N-substituent could direct the incoming nucleophile to one face of the pyridinium ring over the other, resulting in a diastereoselective addition.

Illustrative Data on Chirality Transfer in Nucleophilic Addition

This interactive data table presents hypothetical findings for the nucleophilic addition of different organometallic reagents to a chiral 5-Ethyl-2-methyl-1-(1-phenylethyl)pyridinium salt, demonstrating varying degrees of chirality transfer.

| Nucleophile | Product Diastereomeric Ratio | Diastereomeric Excess (d.e.) |

| PhMgBr | 65:35 | 30% |

| MeLi | 58:42 | 16% |

| Et₂Zn | 72:28 | 44% |

| Bu₃SnH (radical addition) | 52:48 | 4% |

The data illustrates that the nature of the nucleophile and the reaction mechanism can significantly impact the efficiency of chirality transfer.

In the absence of a chiral center within the this compound molecule itself, stereoselectivity in its reactions can be induced by employing chiral reagents or catalysts. For instance, the asymmetric reduction of the pyridinium ring can be achieved with high enantioselectivity using a chiral transition metal catalyst. In such cases, the stereochemical outcome is determined by the catalyst's chirality, and the reaction is termed a stereoselective synthesis.

Further research into the stereochemical aspects of reactions involving this compound and its chiral derivatives would be valuable for the development of new asymmetric methodologies and the synthesis of enantiomerically enriched compounds.

Advanced Materials Science Applications of 5 Ethyl 2 Methyl 1 Phenethylpyridinium Excluding Biomedical

Organic Electronics and Photonics

There is no available research detailing the charge transfer properties, luminescence characteristics, or any potential applications of 5-Ethyl-2-methyl-1-phenethylpyridinium in organic electronic and photonic devices such as OLEDs or organic solar cells.

Charge Transfer Properties and Luminescence Characteristics

No studies were found that investigate the electronic properties of this compound, which would be essential for understanding its potential for charge transport or light emission.

Potential in Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells

Without data on its photophysical and electronic properties, any potential role for this compound in OLEDs or organic solar cells remains purely speculative and is not supported by current scientific literature.

Catalysis and Organocatalysis

No published articles or patents describe the use of this compound as a catalyst or in the field of organocatalysis.

Role as a Phase Transfer Catalyst or Co-catalyst

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. Quaternary ammonium (B1175870) salts, including pyridinium (B92312) compounds, are widely employed as phase transfer catalysts. The catalytic activity of this compound in such reactions would stem from its amphiphilic nature. The positively charged pyridinium head is hydrophilic, while the phenethyl and alkyl substituents provide lipophilicity.

Table 1: Illustrative Examples of Reactions Catalyzed by Pyridinium-Based Phase Transfer Catalysts

| Reaction Type | Substrates | Product | Catalyst Type |

| Nucleophilic Substitution | Alkyl halide, Aqueous sodium cyanide | Alkyl cyanide | N-alkylpyridinium salt |

| Oxidation | Toluene, Aqueous potassium permanganate | Benzoic acid | N-benzylpyridinium salt |

| Alkylation | Diethyl malonate, Benzyl chloride | Diethyl benzylmalonate | N-alkylpyridinium salt |

This table provides examples of reactions where pyridinium salts analogous to this compound have demonstrated catalytic activity.

Pyridinium-Based Organocatalysts in Organic Synthesis

Beyond phase transfer catalysis, pyridinium salts are recognized as effective organocatalysts, activating substrates through various non-covalent interactions such as hydrogen bonding and ion-pairing. The pyridinium moiety in this compound can act as a Lewis acid, activating electrophiles towards nucleophilic attack.

For instance, in Diels-Alder reactions, the pyridinium catalyst can coordinate to a dienophile, lowering its LUMO energy and accelerating the cycloaddition. The substituents on the pyridinium ring, such as the ethyl and methyl groups, can modulate the catalyst's steric and electronic properties, thereby influencing the stereoselectivity and efficiency of the reaction. The phenethyl group can also play a role in directing the stereochemical outcome through non-covalent interactions with the substrates.

Ion Exchange Resins and Adsorbent Technologies for Environmental Remediation

The positively charged nature of the this compound cation makes it a suitable functional group for modifying polymer resins to create anion exchange materials. These functionalized resins can be employed in environmental remediation for the removal of anionic pollutants from water.

When immobilized onto a solid support, such as polystyrene or silica, the pyridinium groups act as fixed cationic sites. These sites can effectively bind and remove anionic contaminants like nitrates, perchlorates, and chromates from aqueous solutions through an ion exchange mechanism. The efficiency of these resins depends on factors such as the density of the pyridinium groups, the nature of the counter-ion, and the pH of the solution. The phenethyl group may enhance the resin's affinity for certain organic anionic pollutants through hydrophobic interactions.

Table 2: Potential Anionic Pollutants Removable by Pyridinium-Functionalized Resins

| Pollutant | Chemical Formula | Industry Source |

| Nitrate | NO₃⁻ | Agriculture, Sewage |

| Perchlorate | ClO₄⁻ | Aerospace, Fireworks |

| Chromate | CrO₄²⁻ | Electroplating, Tanning |

| Arsenate | AsO₄³⁻ | Mining, Agriculture |

Surface Chemistry and Interfacial Phenomena

The interaction of this compound with solid surfaces is of significant interest for applications ranging from corrosion inhibition to lubrication and surface modification.

Adsorption Behavior on Various Substrates

The adsorption of pyridinium cations onto solid substrates is governed by a combination of electrostatic and van der Waals interactions. On negatively charged surfaces, such as clays (B1170129) (e.g., montmorillonite) and silica, the primary driving force for adsorption is the strong electrostatic attraction between the cationic pyridinium head and the anionic sites on the substrate.

The phenethyl, ethyl, and methyl groups can further influence the adsorption process. At higher concentrations, these organic moieties can lead to the formation of admicelles or bilayers on the surface through hydrophobic interactions, significantly altering the surface properties of the substrate. The specific orientation and packing of the adsorbed molecules will depend on the surface charge density of the substrate and the concentration of the pyridinium salt in the surrounding solution.

Table 3: Factors Influencing Adsorption of Pyridinium Cations on Solid Substrates

| Factor | Description |

| Substrate Surface Charge | Electrostatic attraction/repulsion |

| Concentration | Monolayer vs. multilayer formation |

| pH of Solution | Affects surface charge of some substrates |

| Alkyl/Aryl Substituents | Hydrophobic interactions and steric effects |

| Counter-ion | Influences ion-pair formation and solubility |

Electrochemical Properties at Solution-Solid Interfaces

The electrochemical behavior of this compound at solution-solid interfaces is crucial for applications such as electrocatalysis and electrochemical sensing. The pyridinium cation can undergo reduction at the electrode surface, typically involving the transfer of one electron to form a neutral radical species.

The reduction potential of the pyridinium cation is influenced by the nature of the substituents on the ring and the nitrogen atom. The electron-donating ethyl and methyl groups would be expected to make the reduction slightly more difficult compared to an unsubstituted pyridinium ion. The phenethyl group can also affect the electrochemical behavior by influencing the adsorption of the molecule onto the electrode surface.

The interaction of the pyridinium cation with the electrode surface can also catalyze electrochemical reactions. For example, adsorbed pyridinium species have been shown to mediate the electrochemical reduction of carbon dioxide. The specific role of this compound in such processes would depend on its reduction potential and its ability to interact with both the electrode surface and the target molecule.

Future Research Directions and Outlook

Emerging Methodologies for Pyridinium (B92312) Compound Synthesis and Diversification

The synthesis of pyridinium salts has traditionally been dominated by the venerable Menshutkin reaction, an SN2 reaction between a pyridine (B92270) derivative and an organic halide. researchgate.net For 5-Ethyl-2-methyl-1-phenethylpyridinium, this would involve the reaction of 5-ethyl-2-methylpyridine (B142974) with a phenethyl halide. While robust, this method can be limited by the availability of starting materials and the reaction conditions required.

Emerging synthetic strategies are focused on greener, more efficient, and diverse approaches. nih.gov These include:

Catalyst-Mediated Synthesis : The use of catalysts, including metal-based and organocatalysts, can facilitate the synthesis of pyridinium compounds under milder conditions and with greater functional group tolerance. nih.gov

Solvent-Free and Greener Methods : Solid-phase synthesis and reactions under solvent-free conditions are gaining traction as they reduce waste and simplify purification processes. nih.gov

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters, enabling rapid optimization and safer handling of reactive intermediates, which could be advantageous for the synthesis of a library of this compound derivatives.

Late-Stage Functionalization : A significant challenge in synthetic chemistry is the modification of complex molecules at a late stage. researchgate.net Developing methods for the direct C-H functionalization of the pyridine ring or the phenethyl group in this compound would open up avenues for rapid diversification and the creation of novel analogues with tailored properties. acs.org

| Synthetic Method | Description | Potential Advantages for this compound |

| Menshutkin Reaction | SN2 reaction of 5-ethyl-2-methylpyridine with a phenethyl halide. | Well-established and straightforward. |

| Catalyst-Mediated Synthesis | Use of catalysts to promote the reaction. | Milder reaction conditions, improved yields, and functional group tolerance. |

| Solvent-Free Synthesis | Reactions conducted without a solvent. | Reduced environmental impact and simplified workup. |

| Flow Chemistry | Reactions performed in a continuous flow reactor. | Enhanced safety, scalability, and process control. |

| Late-Stage Functionalization | Direct modification of the existing molecular framework. | Rapid access to a diverse range of derivatives. |

Exploration of Untapped Reactivity Profiles of this compound

The reactivity of pyridinium salts is multifaceted, encompassing their roles as electrophiles, precursors to radicals, and components of ionic liquids. rsc.org For this compound, several areas of reactivity warrant further investigation:

Electrophilic Activation : N-alkylpyridinium salts can act as electrophiles in various reactions. chemrxiv.org The phenethyl group in this compound could influence its electrophilicity and steric hindrance, leading to unique reactivity patterns in reactions such as the Morita-Baylis-Hillman reaction. chemrxiv.org

Radical Chemistry : Single-electron reduction of the pyridinium ring can trigger C-N bond cleavage, generating alkyl radicals. nih.govacs.org This deaminative functionalization approach could be applied to this compound to generate phenethyl radicals for subsequent C-C bond formation. nih.gov

Ylide Formation : Deprotonation of the N-methylene group adjacent to the pyridinium nitrogen can lead to the formation of N-pyridinium ylides, which are versatile intermediates in organic synthesis. tandfonline.com The reactivity of the ylide derived from this compound could be explored for the synthesis of novel heterocyclic systems.

Integration with Advanced Characterization Techniques for Deeper Understanding

A thorough understanding of the structure-property relationships of this compound and its derivatives necessitates the use of advanced characterization techniques. While standard methods like FTIR, NMR, and UV-Vis spectroscopy are essential for routine characterization, rsc.orgnih.gov more sophisticated techniques can provide deeper insights:

Two-Dimensional NMR Spectroscopy : Techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of proton and carbon signals, especially for more complex derivatives.

X-ray Crystallography : Single-crystal X-ray diffraction can provide precise information about the three-dimensional structure of this compound salts, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination and elemental composition analysis. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns and elucidate the structure of the cation.

Thermal Analysis : Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess the thermal stability of these compounds, which is particularly important for their potential application as ionic liquids or in materials science.

| Characterization Technique | Information Provided | Relevance to this compound |

| FTIR Spectroscopy | Functional group identification. | Confirmation of the presence of aromatic rings and alkyl groups. |

| NMR Spectroscopy (1D & 2D) | Structural elucidation and connectivity. | Detailed mapping of the molecular structure. |

| UV-Vis Spectroscopy | Electronic transitions. | Information on the electronic properties of the pyridinium chromophore. |

| X-ray Crystallography | Three-dimensional molecular structure. | Precise solid-state conformation and packing. |

| Mass Spectrometry (HRMS, MS/MS) | Molecular weight and fragmentation. | Unambiguous identification and structural analysis. |

| Thermal Analysis (TGA, DSC) | Thermal stability and phase transitions. | Assessment of material properties. |

Role of Theoretical Predictions in Guiding Experimental Research

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that can guide and complement experimental studies. researchgate.netrsc.org For this compound, theoretical predictions can be employed in several key areas:

Reaction Mechanism Elucidation : Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions involving this compound. nih.gov

Prediction of Physicochemical Properties : Computational models can estimate properties such as pKa, reduction potentials, and spectroscopic signatures, which can aid in the design of experiments and the interpretation of results. bohrium.com

Molecular Docking and QSAR Studies : If exploring potential biological applications, molecular docking simulations can predict the binding affinity of this compound derivatives to specific protein targets. Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with observed activity.

Understanding Non-Covalent Interactions : The stability and properties of materials based on this compound, such as host-guest complexes, can be influenced by non-covalent interactions like cation-π interactions, which can be modeled computationally. cam.ac.uk

Identification of Novel Non-Biomedical Technological Applications

While pyridinium compounds have been extensively studied for their biological activity, their unique properties also make them attractive for a range of non-biomedical technological applications. nih.gov Future research on this compound could focus on:

Ionic Liquids : Pyridinium salts are a well-known class of ionic liquids. researchgate.net By pairing the this compound cation with various anions, novel ionic liquids with tailored properties such as viscosity, conductivity, and thermal stability could be developed for applications in catalysis, electrochemistry, and as green solvents. mdpi.com

Catalysis : Pyridinium salts can act as catalysts in various organic transformations. nih.gov this compound could be investigated as a phase-transfer catalyst or as a precursor to N-heterocyclic carbene (NHC) catalysts.

Materials Science : The pyridinium moiety can be incorporated into polymers and other materials to impart specific properties. For example, DABCO-based copolymers containing pyridinium units have been explored for their antimicrobial properties, suggesting potential applications in functional materials. mdpi.com Pyridine-modified covalent-organic frameworks (COFs) have shown enhanced stability. researchgate.net

Sensors : The electronic properties of the pyridinium ring make it a potential component in chemical sensors. Modifications to the this compound structure could lead to compounds that exhibit a detectable response (e.g., colorimetric or fluorescent) upon binding to specific analytes.

Challenges and Opportunities in the Field of Pyridinium Chemistry and its Derivatives

The field of pyridinium chemistry, while mature in some respects, continues to present both challenges and exciting opportunities. grandreportinsights.com

Challenges:

Regioselectivity : Achieving selective functionalization at specific positions of the pyridine ring can be challenging due to the inherent electronic properties of the heterocycle. researchgate.net

Scalability : While many novel synthetic methods are developed on a small scale, scaling them up for industrial applications can be a significant hurdle.

Toxicity and Environmental Impact : The toxicity of some pyridine derivatives and the use of hazardous reagents in their synthesis are ongoing concerns that necessitate the development of more sustainable approaches.

Opportunities:

Green Chemistry : There is a growing demand for environmentally friendly chemical processes. The development of greener synthetic routes to pyridinium compounds and their use as recyclable catalysts or in benign solvent systems represents a major opportunity. grandreportinsights.com

New Catalytic Systems : The design of novel pyridinium-based catalysts with enhanced activity, selectivity, and stability is a promising area of research.

Functional Materials : The incorporation of pyridinium moieties into advanced materials with tailored optical, electronic, or mechanical properties is a frontier with significant potential for innovation.

Interdisciplinary Research : The versatility of pyridinium compounds makes them ideal candidates for interdisciplinary research, bridging organic synthesis with materials science, catalysis, and computational chemistry.

Q & A

Q. What are the optimal synthetic routes for 5-Ethyl-2-methyl-1-phenethylpyridinium, and how can purity be validated?

Methodological Answer:

- Synthesis Optimization : Begin with quaternization of pyridine derivatives using phenethyl bromide under anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4). Adjust stoichiometry to minimize byproducts (e.g., over-alkylation) .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity. Confirm identity via -NMR (e.g., pyridinium proton at δ 8.5–9.5 ppm) and high-resolution mass spectrometry (HRMS) .

- Safety : Follow PPE guidelines (gloves, safety glasses) and ensure fume hood use during synthesis due to volatile reagents .

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Data Triangulation : Compare NMR, IR, and mass spectrometry results with computational predictions (e.g., DFT calculations for expected chemical shifts). Cross-reference with literature for analogous pyridinium salts .

- Contamination Checks : Re-crystallize the compound and repeat analyses. If inconsistencies persist, use X-ray crystallography for definitive structural confirmation .

Advanced Research Questions

Q. What theoretical frameworks guide the study of this compound’s reactivity in catalytic systems?

Methodological Answer: